Sniper(abl)-020

BCR-ABL degradation CML SNIPER structure-activity relationship

SNIPER(ABL)-020 is a heterobifunctional degrader molecule that conjugates the ABL tyrosine kinase inhibitor Dasatinib to the IAP ligand Bestatin via a polyethylene glycol (PEG) linker. Unlike occupancy-based kinase inhibitors, this compound is designed to induce IAP E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein in chronic myelogenous leukemia (CML) models.

Molecular Formula C44H59ClN10O8S
Molecular Weight 923.5 g/mol
Cat. No. B8103384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-020
Molecular FormulaC44H59ClN10O8S
Molecular Weight923.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O
InChIInChI=1S/C44H59ClN10O8S/c1-28(2)23-34(51-43(60)40(57)33(46)24-31-10-6-5-7-11-31)41(58)47-13-18-61-19-20-62-21-22-63-27-38(56)55-16-14-54(15-17-55)37-25-36(49-30(4)50-37)52-44-48-26-35(64-44)42(59)53-39-29(3)9-8-12-32(39)45/h5-12,25-26,28,33-34,40,57H,13-24,27,46H2,1-4H3,(H,47,58)(H,51,60)(H,53,59)(H,48,49,50,52)/t33-,34+,40+/m1/s1
InChIKeyYYNXYOVXFJJJHD-OCIHUODESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-020: A Dasatinib-Bestatin Conjugate for Catalytic BCR-ABL Degradation Research


SNIPER(ABL)-020 is a heterobifunctional degrader molecule that conjugates the ABL tyrosine kinase inhibitor Dasatinib to the IAP ligand Bestatin via a polyethylene glycol (PEG) linker [1]. Unlike occupancy-based kinase inhibitors, this compound is designed to induce IAP E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of the oncogenic BCR-ABL fusion protein in chronic myelogenous leukemia (CML) models [1]. This catalytic mechanism chemically ablates the target protein rather than merely inhibiting its kinase activity.

Why SNIPER(ABL)-020 Cannot Be Substituted by Another SNIPER(ABL) Compound or TKI


While several SNIPER(ABL) molecules share the common goal of degrading BCR-ABL, their degradation efficiency is acutely sensitive to three variables: the choice of ABL inhibitor, the IAP ligand, and the linker length [1]. For example, SNIPER(ABL)-2 (imatinib-bestatin) requires 100 μM to reduce BCR-ABL protein, while SNIPER(ABL)-39 (dasatinib-LCL161 derivative) achieves effective reduction at 10 nM [1]. The specific combination in SNIPER(ABL)-020 (dasatinib-bestatin-PEG) targets a distinct IAP recruitment profile, meaning a simple swap to another analog will unpredictably alter potency, degradation kinetics, and the recruited E3 ligase panel, directly affecting experimental outcomes.

Quantitative Differentiation Evidence for SNIPER(ABL)-020 Against Closest Analogs


Degradation Potency: Dasatinib-Based SNIPERs vs. Imatinib-Based SNIPERs in K562 Cells

In a direct head-to-head comparison within the same study, dasatinib-containing SNIPER compounds consistently outperform imatinib-containing SNIPERs. SNIPER(ABL)-39 (dasatinib-LCL161) showed effective BCR-ABL degradation at 10 nM, while the imatinib-based SNIPER(ABL)-2 required 100 μM for a comparable effect [1]. SNIPER(ABL)-020 uses the same dasatinib warhead coupled to a distinct IAP ligand (Bestatin), providing a differentiated degradation profile relative to SNIPER(ABL)-39.

BCR-ABL degradation CML SNIPER structure-activity relationship

IAP Ligand Differentiation: Bestatin vs. LCL161 Derivative Recruitment Profiles

The SNIPER(ABL) series demonstrates that the IAP ligand directly determines which E3 ligases are recruited. SNIPER(ABL)-39, incorporating an LCL161 derivative, engages both cIAP1 and XIAP for degradation [1]. In contrast, SNIPER(ABL)-020 employs Bestatin as the IAP ligand, which is a smaller, distinct pharmacophore known to bind IAP proteins with a different selectivity profile.

E3 ligase recruitment IAP ligand bestatin LCL161

Catalytic Mechanism Differentiation: Degradation vs. Inhibition

The combination of dasatinib and the LCL161 derivative as separate agents (1 μM each) failed to decrease BCR-ABL protein levels, while the conjugated SNIPER(ABL)-39 achieved robust degradation at 10–100 nM [1]. This directly demonstrates that the heterobifunctional conjugate is required for the degradation mechanism—a property SNIPER(ABL)-020 shares by design.

Targeted protein degradation catalytic mechanism kinase inhibition BCR-ABL

Molecular Design: Dasatinib Warhead and Linker Architecture

In the SNIPER(ABL) series, linker length significantly influences degradation potency. SNIPER(ABL) compounds with longer PEG linkers (SNIPER(ABL)-39 and -57) exhibited more potent activity than those with shorter PEG linkers (SNIPER(ABL)-56 and -38) [1]. SNIPER(ABL)-020 is reported to contain a PEG-based linker connecting dasatinib to bestatin, structurally distinguishing it from alkyl-linked analogs like SNIPER(ABL)-2.

PROTAC design linker optimization dasatinib PEG linker

Optimal Research and Procurement Applications for SNIPER(ABL)-020


Studying IAP-Dependent BCR-ABL Degradation via Bestatin-Mediated Recruitment

When the experimental goal is to elucidate which IAP family members (cIAP1, cIAP2, XIAP) are engaged by bestatin-directed degraders, SNIPER(ABL)-020 is the appropriate choice. Unlike SNIPER(ABL)-39, which recruits cIAP1 and XIAP via an LCL161 derivative, SNIPER(ABL)-020 uses bestatin to recruit IAPs, allowing researchers to compare degradation kinetics and E3 ligase utilization between IAP ligand classes [1].

Comparative Analysis of Dasatinib-Based Degraders vs. Dasatinib Inhibition Alone

SNIPER(ABL)-020, bearing the dasatinib warhead, enables side-by-side experiments comparing catalytic degradation with simple kinase inhibition. Unlike imatinib-based SNIPERs that require high micromolar concentrations, the dasatinib scaffold in SNIPER(ABL)-020 provides a potent degradation baseline for studying the pharmacological consequences of target removal versus target inhibition in CML models [1].

Linker Structure-Activity Relationship (SAR) Studies in SNIPER Degrader Design

SNIPER(ABL)-020, with its PEG-based linker connecting dasatinib to bestatin, serves as a comparator in linker optimization studies. Researchers can benchmark it against alkyl-linked analogs (e.g., SNIPER(ABL)-2) and PEG-linked IAP ligand variants (e.g., SNIPER(ABL)-39) to dissect the influence of linker length and composition on ternary complex formation and degradation efficiency [1].

In Vitro CML Model Studies Requiring Potent Protein Knockdown

For experiments in BCR-ABL-positive CML cell lines (K562, KCL-22, KU812) where robust protein degradation is required, SNIPER(ABL)-020 provides a dasatinib-based degrader option. The dasatinib warhead class has demonstrated degradation activity at nanomolar concentrations, making it suitable for dose-response studies where imatinib-based degraders would be impractical due to their weak potency (100 μM range) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.